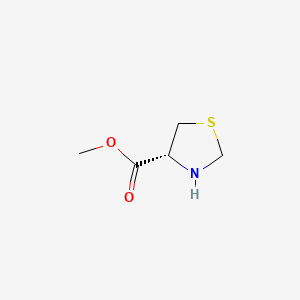
Methyl (R)-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (R)-thiazolidine-4-carboxylate is a useful research compound. Its molecular formula is C5H9NO2S and its molecular weight is 147.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Herbicide Safening
One of the primary applications of methyl (R)-thiazolidine-4-carboxylate is as a herbicide safener . This compound protects crops from herbicide damage by enhancing the activity of acetolactate synthase (ALS), an enzyme targeted by certain herbicides. Research indicates that it can mitigate herbicide toxicity by competing for binding sites on ALS enzymes, thus preventing herbicide-induced injury to crops .
Table 1: Comparison of Herbicide Safeners
| Compound | Mechanism of Action | Effectiveness |
|---|---|---|
| This compound | Binds ALS, reduces herbicide toxicity | High |
| Other thiazolidine derivatives | Varies; often less effective | Moderate to low |
Pharmaceutical Applications
Anticancer Potential
This compound and its derivatives have been investigated for their potential as anticancer agents . The thiazolidin-4-one scaffold has shown significant anticancer activities in various studies, indicating that modifications to this structure can enhance therapeutic efficacy against cancer cells .
Biological Monitoring
Research has also explored the use of this compound as a biomarker for exposure to certain environmental toxins, such as formaldehyde. A study demonstrated that levels of thiazolidine-4-carboxylic acid (TZCA) in urine could serve as an indicator of formaldehyde exposure, highlighting the compound's relevance in toxicology and environmental health .
Case Studies and Research Findings
Case Study 1: Herbicide Safening Efficacy
A study focused on the interaction between this compound and ALS enzymes showed that this compound effectively reduced the phytotoxicity of specific herbicides when applied to crops. Molecular docking studies revealed that it binds competitively with herbicides, thereby protecting the plants .
Case Study 2: Anticancer Activity Exploration
Research into thiazolidin-4-one derivatives demonstrated promising anticancer properties. Modifications to the this compound structure led to the identification of compounds with higher potency against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .
Propriétés
Numéro CAS |
42258-90-2 |
|---|---|
Formule moléculaire |
C5H9NO2S |
Poids moléculaire |
147.2 g/mol |
Nom IUPAC |
methyl (4R)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3/t4-/m0/s1 |
Clé InChI |
NHBNAVLHRAPNKY-BYPYZUCNSA-N |
SMILES |
COC(=O)C1CSCN1 |
SMILES isomérique |
COC(=O)[C@@H]1CSCN1 |
SMILES canonique |
COC(=O)C1CSCN1 |
Key on ui other cas no. |
42258-90-2 |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















